1-(1-adamantyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
Overview
Description
1-(1-Adamantyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a complex organic compound characterized by the presence of an adamantyl group, a nitrophenyl sulfonyl group, and a piperazine ring
Scientific Research Applications
1-(1-Adamantyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical processes.
Preparation Methods
The synthesis of 1-(1-adamantyl)-4-[(3-nitrophenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-adamantylamine with 3-nitrobenzenesulfonyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with piperazine under controlled conditions to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(1-Adamantyl)-4-[(3-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-4-[(3-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The nitrophenyl sulfonyl group can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or the modulation of receptor activity.
Comparison with Similar Compounds
1-(1-Adamantyl)-4-[(3-nitrophenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-Adamantylamine: Lacks the nitrophenyl sulfonyl group, resulting in different chemical properties and applications.
3-Nitrobenzenesulfonyl chloride: Lacks the adamantyl and piperazine groups, making it less complex.
Piperazine derivatives: Various piperazine derivatives exist with different substituents, leading to diverse biological activities and applications. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-(1-adamantyl)-4-(3-nitrophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c24-23(25)18-2-1-3-19(11-18)28(26,27)22-6-4-21(5-7-22)20-12-15-8-16(13-20)10-17(9-15)14-20/h1-3,11,15-17H,4-10,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMOXXOSQURFSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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